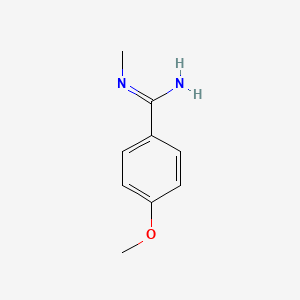

4-Methoxy-N-methyl-benzamidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

4-methoxy-N'-methylbenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2O/c1-11-9(10)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H2,10,11) |

InChI Key |

SRLUHWXWXDDUOE-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(C1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Structural Characterization and Advanced Spectroscopic Analysis of 4 Methoxy N Methyl Benzamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 4-Methoxy-N-methyl-benzamidine, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out its molecular structure.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and spatial arrangement of hydrogen atoms in a molecule. In the case of 4-methoxy-N-methylbenzamide, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-methyl group protons.

A representative ¹H NMR spectrum of a related compound, 4-methoxy-N-methylbenzamide, in deuterated chloroform (B151607) (CDCl₃) shows the methoxy (OCH₃) protons as a sharp singlet around 3.84 ppm. The N-methyl (NCH₃) protons appear as a doublet at approximately 2.99 ppm due to coupling with the adjacent N-H proton. The aromatic protons resonate in the region of 6.07–7.87 ppm. For the parent compound, 4-methoxybenzamide, in DMSO-d₆, the aromatic protons appear as two doublets at approximately 7.88 ppm and 6.99 ppm, with the methoxy protons at 3.81 ppm. chemicalbook.com The specific chemical shifts and coupling patterns are instrumental in confirming the substitution pattern on the benzene (B151609) ring and the presence of the N-methyl group.

Table 1: Representative ¹H NMR Data for 4-Methoxy-N-methylbenzamide and Related Compounds

| Functional Group | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|

| Aromatic protons | 6.07-7.87 | m | CDCl₃ |

| Methoxy (OCH₃) | 3.84 | s | CDCl₃ |

| N-Methyl (NCH₃) | 2.99 | d | CDCl₃ |

| Aromatic protons | 7.88, 6.99 | d | DMSO-d₆ |

| Methoxy (OCH₃) | 3.81 | s | DMSO-d₆ |

Note: Data for 4-methoxy-N-methylbenzamide and 4-methoxybenzamide. The multiplicity is indicated as s (singlet), d (doublet), and m (multiplet).

Carbon-13 NMR (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon framework.

For the related 4-methoxy-N-methylbenzamide, the carbonyl carbon (C=O) of the amide group is typically observed as a signal at approximately 168.4 ppm. The carbon of the methoxy group (OCH₃) resonates around 55.2 ppm, while the N-methyl carbon (NCH₃) appears at about 26.9 ppm. The aromatic carbons show a series of signals in the range of 113 to 160 ppm, with their specific chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing amidine group. The carbon atom attached to the methoxy group, for instance, is shifted to a higher field due to the shielding effect of the oxygen atom.

Table 2: Representative ¹³C NMR Data for 4-Methoxy-N-methylbenzamide

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 168.4 |

| Methoxy (OCH₃) | 55.2 |

| N-Methyl (NCH₃) | 26.9 |

| Aromatic C1 (ipso-C) | Varies |

| Aromatic C2/C6 | Varies |

| Aromatic C3/C5 | Varies |

| Aromatic C4 (C-OCH₃) | Varies |

Note: The exact chemical shifts for the aromatic carbons can vary depending on the specific experimental conditions and the isomeric form.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are a powerful tool for investigating dynamic processes in molecules, such as conformational changes and restricted rotation around bonds. mdpi.com In the case of N-substituted benzamidines, VT-NMR can be used to study the rotation around the C-N bonds and the aryl-N bonds. arkat-usa.org For some N-aryl substituted benzamidines, restricted rotation can lead to the observation of distinct signals for groups that would otherwise be equivalent, a phenomenon known as diastereotopicity. arkat-usa.org By recording NMR spectra at different temperatures, it is possible to observe the coalescence of these signals as the rate of rotation increases, allowing for the determination of the energy barrier for this process. mdpi.comarkat-usa.org While specific VT-NMR studies on this compound are not extensively reported, this technique holds significant potential for understanding its conformational dynamics in solution. arkat-usa.org

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₉H₁₂N₂O, the expected molecular weight is approximately 164.21 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. rsc.org The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways could include the loss of a methyl group (CH₃), a methoxy group (OCH₃), or cleavage of the amidine functionality.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra provide a unique "fingerprint" of the compound, revealing the presence of specific functional groups. spectroscopyonline.comnih.gov

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), the C=N stretching of the amidine group (around 1640-1690 cm⁻¹), and the C-O stretching of the methoxy group (near 1250 cm⁻¹ and 1030 cm⁻¹).

Raman spectroscopy, which relies on a change in polarizability during a vibration, would also show characteristic bands. edinst.com Symmetrical vibrations and those involving non-polar bonds often produce strong Raman signals. edinst.com For this compound, the aromatic ring vibrations would be particularly prominent in the Raman spectrum. Differences between the IR and Raman spectra can provide further structural information based on the principles of mutual exclusion for centrosymmetric molecules. spectroscopyonline.comamericanpharmaceuticalreview.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. clockss.org This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxy-N-methylbenzamide |

| 4-methoxybenzamide |

| 4-methoxybenzamidinium acetate (B1210297) |

Computational Chemistry and Theoretical Investigations of 4 Methoxy N Methyl Benzamidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Methoxy-N-methyl-benzamidine, DFT calculations offer a detailed understanding of its molecular geometry, spectroscopic characteristics, and electronic nature.

Geometry optimization of this compound using DFT methods, often with basis sets like 6-311G(d,p), helps in determining the most stable three-dimensional structure of the molecule. researchgate.net Computational studies on similar methoxy-substituted benzamides reveal that the molecule tends to adopt a nearly planar conformation. This planarity is influenced by the electron-donating methoxy (B1213986) group, which enhances electron density on the aromatic ring and stabilizes the structure through improved π-electron conjugation.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, a key aspect is the orientation of the N-methyl group relative to the rest of the molecule. The preferred conformation is the one that minimizes steric hindrance while maximizing favorable electrostatic interactions. The planarity between the amide group and the benzene (B151609) ring is a significant factor, with small dihedral angles indicating substantial conjugation.

Table 1: Selected Optimized Geometrical Parameters of a Related Benzamide (B126) Derivative Note: Data for a closely related compound, 4-methoxy-N-methylbenzamide, is presented here to illustrate typical bond lengths and angles. Specific values for this compound would require dedicated calculations.

| Parameter | Bond Length (Å) |

| C-N (amide) | 1.333(3) |

| C-O (methoxy) | 1.365(3) |

| O-C (methyl) | 1.420(3) |

| Benzene C-C | 1.372(3) - 1.385(3) |

| Data derived from studies on 4-methoxy-N-methylbenzamide. |

DFT calculations are instrumental in predicting the spectroscopic properties of molecules. For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations for similar compounds have shown good agreement with experimental spectra, validating the computational approach. researchgate.netnih.gov

Vibrational frequencies for IR and Raman spectroscopy are also calculated using DFT. researchgate.net These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as stretching and bending of bonds. nih.govnih.gov

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Varies for different protons |

| ¹³C NMR | Chemical Shift (ppm) | Varies for different carbons |

| IR | Vibrational Frequency (cm⁻¹) | Multiple bands corresponding to different functional groups |

| Raman | Vibrational Frequency (cm⁻¹) | Complementary bands to IR spectra |

The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller gap suggests that the molecule can be easily excited and is more reactive. nih.gov

Natural Bond Orbital (NBO) analysis provides insights into the charge distribution, charge delocalization, and hyperconjugative interactions within the molecule. nih.govdergipark.org.tr This analysis helps in understanding the stability arising from electron delocalization from occupied lone-pair orbitals to unoccupied antibonding orbitals. nih.govnih.gov

Table 3: Example Electronic Properties from DFT Calculations Note: The values presented are illustrative and based on general findings for similar organic molecules.

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

| NBO Charges | Atomic charges calculated by NBO analysis |

Ab Initio and Semi-Empirical Molecular Orbital Calculations

Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without empirical parameters. dtic.millibretexts.org These methods, while computationally intensive, provide a high level of accuracy for molecular properties. libretexts.org For molecules like this compound, ab initio calculations can be used to study stereochemistry and the stability of reaction intermediates. arkat-usa.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. libretexts.orgmpg.de These methods are computationally less demanding and can be applied to larger molecular systems. libretexts.org They are useful for studying the electronic structure and properties of a wide range of compounds. mpg.de Both ab initio and semi-empirical methods have been employed to investigate the ambident character of related benzanilide (B160483) structures and the stability of phosphorylated intermediates. arkat-usa.org

Molecular Mechanics and Dynamics Simulations for Structural Insights

Molecular mechanics and dynamics (MD) simulations are powerful tools for studying the conformational flexibility and dynamic behavior of molecules. frontiersin.org These methods use classical mechanics to model the interactions between atoms, described by a force field. frontiersin.org For this compound, MD simulations can provide insights into its conformational preferences and how it might interact with other molecules, such as in a biological system. researchgate.netuchicago.edu

Molecular mechanics modeling has been used in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy to understand the rotamer equilibrium in related benzamidine (B55565) derivatives. arkat-usa.org These simulations are crucial for predicting binding affinities and understanding the thermodynamics of molecular recognition processes. frontiersin.orgresearchgate.net

Potential Energy Surface (PES) Mapping and Reaction Pathway Exploration

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wayne.edu Mapping the PES allows for the identification of stable structures (minima), transition states (saddle points), and the pathways connecting them. wayne.eduresearchgate.net

For this compound, exploring the PES can reveal the mechanisms of its potential chemical reactions. researchgate.net This includes identifying the lowest energy paths for conformational changes or chemical transformations. wayne.edu For instance, the reaction of related species like o-benzyne with a methyl radical has been studied by mapping the relevant C7H7 PES to understand the formation of various products. researchgate.net Such explorations are vital for predicting reactivity and designing new synthetic routes.

Reaction Mechanisms and Reactivity of 4 Methoxy N Methyl Benzamidine

Nucleophilic and Electrophilic Pathways of the Amidine Moiety

The amidine functional group, -C(=NH)NH2, is the primary center of reactivity in 4-Methoxy-N-methyl-benzamidine. Its structure allows it to act as both a nucleophile and, under certain conditions, an electrophile. The presence of two nitrogen atoms with lone pairs of electrons makes the amidine moiety a potent nucleophile.

The nucleophilicity is evident in its reactions with various electrophiles. The amidine group consists of a primary amine nitrogen and an azomethine (imine) nitrogen. This can lead to the existence of two tautomeric forms. nih.gov The imine nitrogen atom, in particular, can behave as a "universal joint," demonstrating significant geometric flexibility upon coordination to metal centers, which highlights its adaptable electronic nature. acs.org This flexibility is crucial in its role as a ligand in organometallic complexes. acs.org

The amidine's nucleophilic character is fundamental to many of its synthetic applications, including the formation of heterocyclic systems. For instance, amidines react with α,β-unsaturated compounds and other bifunctional electrophiles to form pyrimidines, triazines, and other nitrogen-containing heterocycles. rsc.orgmdpi.com In these reactions, the nitrogen atoms of the amidine act as nucleophiles, attacking electrophilic carbon centers to initiate cyclization.

While less common, the amidine carbon can act as an electrophilic center, especially when the nitrogen atoms are protonated or coordinated to a Lewis acid, which withdraws electron density from the carbon atom. This activation facilitates the attack by nucleophiles.

Role of the Methoxy (B1213986) Group in Directing Reactivity

The methoxy group (-OCH3) at the para-position of the benzene (B151609) ring plays a crucial role in modulating the reactivity of the entire molecule. As a strong electron-donating group through resonance, it increases the electron density of the aromatic ring and, by extension, influences the amidine moiety.

This electron-donating effect enhances the nucleophilicity of the amidine group, making it more reactive towards electrophiles. Several studies have demonstrated that the presence of an electron-rich 4-methoxy group on the phenyl ring of benzamidines leads to smoother and higher-yielding reactions. rsc.orgresearchgate.netarkat-usa.org

For example, in copper-catalyzed C-N coupling/condensation cyclization reactions, 4-methoxybenzamidine shows excellent functional group tolerance and leads to high yields of the desired products. rsc.org Similarly, in cyclocondensation reactions to form pyrimidines, amidines with electron-donating p-methoxy substituents provide significantly higher yields compared to those with electron-withdrawing groups. mdpi.com The synthesis of N-(4-methoxyphenyl)benzamidine itself proceeds in a high yield of 93%, underscoring the facilitating effect of the methoxy group. researchgate.net This enhanced reactivity is also observed in oxidative reactions, where the methoxy group can lead to a significant increase in the activity of the resulting compounds. beilstein-journals.org

Mechanistic Studies of Amidine-Involved Cyclization Reactions

The ability of the amidine group to act as a binucleophile is central to its widespread use in the synthesis of heterocyclic compounds. Mechanistic studies have provided insight into these complex transformations.

One notable example is the nickel(II)-catalyzed synthesis of pyrimidouracils. In this reaction, a 4-methoxybenzamidine derivative, N-(1,3-dibenzyluracil)-4-methoxybenzimid-amide, undergoes a reaction initiated by the formation of an N-amidinonickel intermediate. acs.org This is followed by the insertion of an isocyanide to form a C-amidinonickel intermediate, which then undergoes C-H functionalization to create a nickelacycle. acs.org Subsequent reductive elimination yields the final pyrimidouracil product. acs.org

Another important class of reactions involves the [3+3] annulation of amidines with other synthons to form six-membered rings like pyrimidines. The reaction of benzamidine (B55565) derivatives with ketones or alkynes is a common strategy. rsc.orgmdpi.com In copper-catalyzed reactions of amidines with propargyl alcohols, the proposed mechanism involves the formation of a propargyl cation that is attacked by the amidine to build the pyrimidine (B1678525) skeleton, followed by an oxidation step to achieve aromatization. mdpi.com

In the synthesis of benzothiadiazine 1-oxides, 4-methoxybenzamidine reacts with ortho-haloaryl NH-sulfoximines. rsc.org The mechanism involves a copper(I)-catalyzed C-N coupling reaction, which forms a key intermediate, followed by an intramolecular cyclization and condensation to yield the final heterocyclic product. rsc.org The reaction demonstrates the robust nature of the amidine moiety in complex, multi-step transformations.

| Reactant 1 (Amidine Derivative) | Reactant 2 | Catalyst/Conditions | Product Type | Key Mechanistic Step | Reference |

|---|---|---|---|---|---|

| N-(1,3-dibenzyluracil)-4-methoxybenzimid-amide | Isocyanide | Nickel(II) | Pyrimidouracil | Isocyanide insertion into N-amidinonickel intermediate | acs.org |

| 4-Methoxybenzamidine | Malononitrile Dimer | Piperidine, DMF | 6-Aminopyrimidine | [4+2] Cyclocondensation | mdpi.com |

| 4-Methoxybenzamidine hydrochloride | ortho-Bromoaryl methyl NH-sulfoximine | CuI, KOH, tBuOH | Benzothiadiazine 1-oxide | Tandem C–N coupling/condensation cyclization | rsc.org |

Oxidative Reactions and Functionalization Studies

This compound and its derivatives can participate in various oxidative reactions, leading to novel functionalized molecules. The electron-rich nature of the 4-methoxyphenyl (B3050149) group often facilitates these transformations.

A significant oxidative functionalization is the metal-free cross-coupling with activated C(sp2)-H and C(sp)-H bonds. For instance, 4-methoxybenzamidine reacts smoothly with compounds like ethylbenzene (B125841) in the presence of catalytic iodine and tert-butyl hydroperoxide (TBHP) as the oxidant to form α-ketoimides in good yields (83-85%). rsc.org This reaction proceeds through a C-H functionalization followed by an oxidative cross-coupling. rsc.org The methoxy group is compatible with these conditions and does not negatively impact the reaction rate or yield. rsc.org

Benzamidine derivatives can also undergo oxidative cyclization to form more complex heterocyclic systems. In the presence of an oxidant like N-bromosuccinimide, benzamidines bearing pyrazolyl substituents can be oxidized to form rsc.orgevitachem.comontosight.aitriazolo[1,5-b] rsc.orgacs.orgevitachem.comontosight.aitetrazines. beilstein-journals.org Research has shown that introducing a methoxy group into the structure of these resulting triazolotetrazines can significantly enhance their biological activity. beilstein-journals.org

| Reactant | Oxidant/Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzamidine hydrochloride | Iodine / TBHP | α-Ketoimides | 83-85% | rsc.org |

| N-(...)-4-methoxybenzamidine | N-Bromosuccinimide | rsc.orgevitachem.comontosight.aiTriazolo[1,5-b] rsc.orgacs.orgevitachem.comontosight.aitetrazines | Not specified | beilstein-journals.org |

Structure Reactivity and Structural Dynamics Relationships in 4 Methoxy N Methyl Benzamidine Derivatives

Impact of Substituents on Reaction Rates and Selectivity

The reactivity of benzamidine (B55565) derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. In the case of 4-Methoxy-N-methyl-benzamidine, the methoxy (B1213986) group at the para-position plays a crucial role. Methoxy groups are known to be activating substituents in electrophilic aromatic substitution reactions, increasing the rate of reaction by donating electron density to the benzene (B151609) ring through resonance. libretexts.org This enhanced nucleophilicity of the ring facilitates attack by electrophiles.

Studies on ortho-disubstituted benzamidines have demonstrated a clear correlation between the electronic properties of substituents and the rate of C–N isomerization. beilstein-journals.org Electron-withdrawing groups, such as a chloro substituent, were found to accelerate isomerization, while electron-donating groups like methyl (Me), methoxy (OMe), and dimethylamino (NMe₂) decreased the reaction rate. beilstein-journals.org This suggests that for derivatives of this compound, adding electron-withdrawing groups elsewhere on the ring would likely increase isomerization rates, whereas additional electron-donating groups would slow them down.

The inhibitory activity of substituted benzamidines against various human serine proteases also highlights the impact of substituents. Quantitative structure-activity relationship (QSAR) analysis has shown that the binding of benzamidines to enzymes like plasmin and C1s is influenced by both the electron-donating character and the hydrophobicity of the substituent. nih.gov For thrombin, the interaction was primarily affected by the substituent's hydrophobicity. nih.gov This indicates that modifications to the this compound structure could selectively tune its activity towards specific biological targets.

Table 1: Effect of Substituents on Isomerization Rate of Ortho-Disubstituted Benzamidines

| Substituent (X) | Electronic Property | Effect on Isomerization Rate |

| Cl | Electron-withdrawing | Accelerated |

| Me | Electron-donating | Decreased |

| OMe | Electron-donating | Decreased |

| NMe₂ | Electron-donating | Decreased |

Data derived from studies on ortho-disubstituted benzamidines. beilstein-journals.org

Conformational Isomerism and Rotational Barriers

Conformational isomerism in this compound derivatives is primarily centered around the rotation of the C-N bonds. Benzamidines can exist as E/Z isomers due to the partial double-bond character of the C-N bond within the amidine group. beilstein-journals.org The energy barrier to rotation around this bond determines the stability and interconversion rate of these isomers.

For the closely related compound, 4-methoxy-N-methylbenzamide, X-ray crystallography has shown that the dihedral angle between the amide group and the benzene ring is a mere 10.6°. nih.govresearchgate.net This near-planar conformation suggests significant conjugation between the aromatic ring and the amide group. While not identical, this provides an insight into the likely planarity of the benzamidine system.

In ortho-disubstituted benzamidines, the rotation around both the C–N amidine bond and the C–C aryl bond can be constrained. beilstein-journals.org Protonation of the amidine nitrogen increases the double-bond character, significantly suppressing these rotational movements. beilstein-journals.org This means the conformational state of these molecules can be controlled by adjusting the pH. The energy barriers for such rotations are influenced by the electronic nature of the substituents. beilstein-journals.org For other amide-containing structures, such as N-benzhydrylformamides, rotational barriers for the formyl group are typically in the range of 20–23 kcal/mol, and these values are largely independent of the nature of ortho-substituents on the aryl rings. mdpi.com

Hydrogen Bonding Interactions and Supramolecular Assembly

The amidine group, with its N-H protons, is a potent hydrogen bond donor, while the nitrogen atoms are effective acceptors. These characteristics allow this compound to participate in extensive hydrogen bonding networks, leading to the formation of ordered supramolecular structures.

In the crystal structure of the analogous 4-methoxy-N-methylbenzamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net These chains are further interconnected through C—H⋯π interactions to build a three-dimensional network. nih.govresearchgate.net This demonstrates the importance of both classical hydrogen bonds and weaker interactions in the solid-state assembly.

Studies on other benzamidine derivatives, such as benzamidinium salts, confirm the dominant role of charge-assisted hydrogen bonds in their crystal structures. researchgate.net In the crystal packing of related benzohydrazide (B10538) derivatives, N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π and offset π–π stacking interactions, are crucial in forming chains, layers, and ultimately three-dimensional supramolecular architectures. researchgate.netresearchgate.net It is highly probable that this compound engages in similar strong N—H···N hydrogen bonding to form dimers or chains as the primary structural motif in its solid state.

Table 2: Hydrogen-Bond Geometry in Crystalline 4-Methoxy-N-methylbenzamide

| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |

| N—H⋯O | 0.86 | 2.20 | 2.961 | 147 |

| C—H⋯O | 0.93 | 2.46 | 3.378 | 169 |

| C—H⋯Cg (π) | 0.96 | 2.94 | 3.816 | 153 |

Data for the structurally similar compound 4-methoxy-N-methylbenzamide. nih.govresearchgate.net

Correlation of Electronic Properties with Reactivity Profiles

The reactivity of this compound is intrinsically linked to its electronic properties, which can be described by various molecular descriptors. Quantitative structure-activity relationship (QSAR) studies on related benzamidine and benzamide (B126) derivatives have established strong correlations between electronic structure and biological activity or chemical reactivity. nih.govmdpi.com

The para-methoxy group is a strong electron-donating group, which increases the π-electronic density of the aromatic ring. nih.gov This electronic enrichment enhances the molecule's ability to act as a nucleophile and influences its interaction with biological targets. For instance, studies on the interaction of para-substituted benzamidines with the enzyme trypsin have highlighted the involvement of the π-electronic density in the binding process. nih.gov

QSAR models for benzamidine derivatives acting as antimalarial agents have been developed using descriptors such as dipole moment, atomic net charge, and energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO). archivepp.com Similarly, for benzamide derivatives acting as GlyT1 inhibitors, descriptors like polarizability, surface tension, and hydrogen bond donor capacity were found to be critical in predicting their biological activity. mdpi.com These studies underscore that the electronic profile of a molecule like this compound—governed by its substituents—is a key determinant of its reactivity and interaction in chemical and biological systems. The sensitivity of the chemical shift to ring substituents in NMR studies can also serve as a measure of electronic effects, although this can be complicated by conformational factors like torsion angles. rsc.org

Q & A

What are the recommended synthesis methods for 4-Methoxy-N-methyl-benzamidine, and how can purity be optimized?

Basic

The synthesis of this compound derivatives typically involves coupling reactions using reagents like O-benzyl hydroxylamine hydrochloride and acyl chlorides under controlled conditions. For example, sodium carbonate is often employed to neutralize byproducts, and solvents such as dichloromethane or acetonitrile are used for optimal reaction efficiency . Purification can be achieved via column chromatography or recrystallization in diethyl ether/pentane mixtures. To optimize purity, strict temperature control during reflux (e.g., maintaining 0–5°C for acyl chloride additions) and iterative solvent washes to remove unreacted starting materials are critical .

How is the structural integrity of this compound confirmed post-synthesis?

Basic

Structural validation employs techniques like single-crystal X-ray diffraction (as demonstrated for analogous benzamidines in crystallographic studies) and spectroscopic methods (¹H/¹³C NMR, IR). For instance, X-ray data (e.g., R factor = 0.029 for 4-Bromo-N,N'-bis(4-methoxyphenyl)-benzamidine) confirm bond lengths and angles . Additional characterization includes melting point determination (e.g., 164–167°C for 4-Methoxybenzamide derivatives) and solubility profiling in polar/non-polar solvents .

How do substituents on the benzamidine core influence its reactivity in nucleophilic reactions?

Advanced

Substituents such as methoxy or trifluoromethyl groups alter electron density, impacting nucleophilic attack kinetics. For example, the electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)benzamide derivatives increases electrophilicity at the carbonyl carbon, accelerating amidation reactions . Kinetic studies using stopped-flow spectroscopy or computational DFT calculations can quantify these effects. Mechanistic insights are further derived from substituent-dependent Hammett parameters or isotope labeling (e.g., deuterated methoxy groups in 4-Methoxybenzaldehyde-α-d1) .

What strategies resolve contradictions in biological activity data for benzamidine derivatives?

Advanced

Contradictions in bioactivity data (e.g., mutagenicity vs. non-toxicity) require comparative assays under standardized conditions. For example, Ames II testing for mutagenicity (as applied to anomeric amides) should be paired with cytotoxicity profiling in multiple cell lines . Discrepancies may arise from impurities; thus, orthogonal analytical methods (HPLC-MS, elemental analysis) must verify compound identity. Meta-analyses of structure-activity relationships (SAR) across analogs (e.g., methyl vs. methoxy substitutions) can also clarify trends .

What safety protocols are essential when handling this compound?

Basic

Prioritize hazard assessments per guidelines in Prudent Practices in the Laboratory (National Academies Press). Key precautions include:

- Ventilation : Use fume hoods when handling volatile reagents (e.g., dichloromethane) or mutagenic intermediates .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Storage : Stabilize thermally sensitive compounds at –20°C to prevent decomposition .

- Waste Disposal : Segregate halogenated solvents (e.g., CH₂Cl₂) for certified waste management .

How can computational methods predict the biological interactions of this compound derivatives?

Advanced

Docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or proteases) can model binding affinities. For example, benzothiazole-containing analogs show enhanced enzyme inhibition due to π-π stacking with hydrophobic pockets . Pair these with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. Validate predictions via in vitro assays (e.g., IC₅₀ measurements) and correlate with computed binding energies .

What analytical techniques quantify trace impurities in this compound samples?

Advanced

High-resolution LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Quantitative ¹H NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) provides complementary purity data . For residual solvents, gas chromatography (GC) with flame ionization detection (FID) aligns with ICH Q3C guidelines .

How does the methoxy group influence the compound’s spectroscopic properties?

Basic

The methoxy (–OCH₃) group induces characteristic shifts in NMR: ~δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C). In IR, symmetric/asymmetric C–O–C stretches appear at 1250–1050 cm⁻¹. UV-Vis spectra show bathochromic shifts due to the electron-donating methoxy group enhancing conjugation .

What are the challenges in scaling up benzamidine synthesis for preclinical studies?

Advanced

Scale-up challenges include exothermic reactions (requiring jacketed reactors with cooling) and heterogeneous mixing in multiphase systems. Continuous flow reactors improve heat/mass transfer for steps like acyl chloride formation . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression. Purification scalability may necessitate switching from column chromatography to fractional crystallization .

How do solvent polarity and proticity affect benzamidine reaction outcomes?

Advanced

Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states in SNAr reactions, while protic solvents (e.g., ethanol) favor protonation of intermediates, altering regioselectivity. Solvent screening via Design of Experiments (DoE) optimizes yields. For example, dichloromethane’s low polarity minimizes side reactions in amidation, whereas methanol may hydrolyze sensitive groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.